JWH 022

Catalog No.
S531470
CAS No.
209414-16-4
M.F
C24H21NO
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JWH 022

CAS Number

209414-16-4

Product Name

JWH 022

IUPAC Name

naphthalen-1-yl-(1-pent-4-enylindol-3-yl)methanone

Molecular Formula

C24H21NO

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C24H21NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h2,4-7,9-15,17H,1,3,8,16H2

InChI Key

IVVCMEGHVSDGFJ-UHFFFAOYSA-N

SMILES

C=CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

solubility

Soluble in DMSO

Synonyms

JWH-022; JWH 022; JWH022;

Canonical SMILES

C=CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

The exact mass of the compound Jwh-022 is 339.1623 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JWH-022 (CAS 209414-16-4) is a synthetic cannabinoid of the naphthoylindole class, distinguished structurally by a terminal alkene on its N-alkyl chain (N-pent-4-enyl). As an analytical reference material, it is primarily utilized in forensic toxicology, metabolic profiling, and receptor binding assays. Its structural unsaturation directly impacts its thermal stability, chromatographic retention, and pharmacological efficacy compared to its saturated counterpart, JWH-018, making it an essential standard for laboratories that require precise differentiation of cannabimimetic indoles in complex matrices [1].

Substituting JWH-022 with its saturated analog (JWH-018) or its fluorinated counterpart (AM-2201) critically compromises forensic and analytical workflows. JWH-022 is a specific pyrolytic degradation product of AM-2201; using a generic saturated standard prevents the accurate quantification of AM-2201 combustion artifacts in smoke condensates [1]. Furthermore, the terminal double bond alters immunoassay cross-reactivity and GPCR activation profiles, meaning generic analogs cannot reliably benchmark assay cutoffs or map structure-activity relationships (SAR) for unsaturated lipid tails in procurement-driven validation panels.

Pyrolytic Degradation Benchmarking for AM-2201

During the combustion or high-temperature gas chromatography of the fluorinated cannabinoid AM-2201, the molecule undergoes dehydrofluorination to yield JWH-022 as a primary thermal degradation product. Studies analyzing smoke condensates confirm that AM-2201 converts into JWH-022, alongside minor amounts of JWH-018 [1]. Consequently, JWH-022 is strictly required as an analytical standard to quantify the thermal breakdown of AM-2201, a task for which JWH-018 is structurally inadequate.

Evidence DimensionThermal degradation product identity
Target Compound DataJWH-022 (forms via dehydrofluorination)
Comparator Or BaselineAM-2201 (parent) / JWH-018 (minor defluorination product)
Quantified DifferenceSpecific formation of the pent-4-enyl alkene chain vs. saturated alkyl chain
ConditionsCombustion / smoke condensate analysis

Forensic laboratories must procure JWH-022 to accurately identify and quantify the pyrolytic artifacts of AM-2201 in smoked botanical matrices.

Immunoassay Cross-Reactivity Calibration

The structural modification of the terminal alkene in JWH-022 significantly impacts its binding affinity in commercial enzyme immunoassays designed for synthetic cannabinoids. In the LZI SPICE I Enzyme Immunoassay targeting the JWH-018 N-(5-hydroxypentyl) metabolite, JWH-022 exhibits a specific cross-reactivity of 75.4% at a concentration of 35 ng/mL [1]. Utilizing the exact JWH-022 standard is essential for laboratories to map these cross-reactivity profiles and prevent false-positive or false-negative interpretations during preliminary urine screening.

Evidence DimensionImmunoassay Cross-Reactivity
Target Compound Data75.4% cross-reactivity
Comparator Or BaselineJWH-018 N-(5-hydroxypentyl) metabolite (100% baseline)
Quantified Difference24.6% reduction in assay binding affinity
ConditionsLZI SPICE I Enzyme Immunoassay (20 ng/mL cutoff)

Toxicology labs require this exact standard to validate semi-quantitative screening thresholds and establish accurate cross-reactivity tables for mixed-substance samples.

CB1 Receptor Efficacy Profiling

The presence of the terminal double bond in JWH-022 modulates its intrinsic efficacy at the human cannabinoid-1 (CB1) receptor compared to fully saturated analogs. In vitro pharmacological characterization using the AequoScreen luminescence assay demonstrated that JWH-022 possesses an efficacy of 81.4% relative to the saturated baseline compound, JWH-018 [1]. This quantitative reduction in receptor activation efficacy highlights the necessity of using JWH-022 for precise structure-activity relationship (SAR) mapping of unsaturated alkyl tails in cannabimimetic indoles.

Evidence DimensionCB1 Receptor Efficacy (Emax)
Target Compound Data81.4% efficacy
Comparator Or BaselineJWH-018 (100% reference efficacy)
Quantified Difference18.6% lower intrinsic efficacy
ConditionsIn vitro AequoScreen CHO-K1 cell luminescence assay

Pharmacological researchers must select JWH-022 to accurately isolate the steric and electronic effects of aliphatic unsaturation on GPCR activation.

Forensic Pyrolysis and Smoke Condensate Analysis

Because JWH-022 is a direct thermal degradation product of the heavily monitored substance AM-2201 (via dehydrofluorination), it is an indispensable reference standard for forensic chemists analyzing smoked botanical blends or utilizing high-temperature GC-MS [1]. It enables the accurate back-calculation of parent AM-2201 concentrations in pyrolyzed samples.

Validation of Synthetic Cannabinoid Immunoassays

With a documented cross-reactivity of 75.4% in standard JWH-018 metabolite immunoassays, JWH-022 is critical for clinical toxicology labs performing method validation [2]. Procuring this standard allows labs to define precise detection windows and limit-of-detection (LOD) cutoffs for urine screening panels.

GPCR Structure-Activity Relationship (SAR) Studies

JWH-022 serves as a vital structural probe for pharmacologists investigating how terminal unsaturation (alkenes) on lipid tails affects CB1 and CB2 receptor binding [3]. Its distinct 81.4% efficacy relative to JWH-018 provides a quantitative benchmark for modeling receptor-ligand interactions in novel drug design or toxicology assessments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6

Hydrogen Bond Acceptor Count

1

Exact Mass

339.162314293 g/mol

Monoisotopic Mass

339.162314293 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZA9G132G9T

Wikipedia

Jwh-022

Dates

Last modified: 04-14-2024
1: Paul ABM, Simms L, Amini S, Paul AE. Teens and Spice: A Review of Adolescent Fatalities Associated with Synthetic Cannabinoid Use. J Forensic Sci. 2017 Dec 1. doi: 10.1111/1556-4029.13704. [Epub ahead of print] PubMed PMID: 29194599.
2: Göl E, Çok İ. Assessment of types of synthetic cannabinoids in narcotic cases assessed by the Council of Forensic Medicine between 2011-2015, Ankara, Turkey. Forensic Sci Int. 2017 Nov;280:124-129. doi: 10.1016/j.forsciint.2017.09.017. Epub 2017 Oct 4. PubMed PMID: 29028489.
3: Simões SS, Silva I, Ajenjo AC, Dias MJ. Validation and application of an UPLC-MS/MS method for the quantification of synthetic cannabinoids in urine samples and analysis of seized materials from the Portuguese market. Forensic Sci Int. 2014 Oct;243:117-25. doi: 10.1016/j.forsciint.2014.07.022. Epub 2014 Jul 27. PubMed PMID: 25127518.
4: Rodrigues WC, Catbagan P, Rana S, Wang G, Moore C. Detection of synthetic cannabinoids in oral fluid using ELISA and LC-MS-MS. J Anal Toxicol. 2013 Oct;37(8):526-33. doi: 10.1093/jat/bkt067. Epub 2013 Aug 14. PubMed PMID: 23946452.
5: Hutter M, Moosmann B, Kneisel S, Auwärter V. Characteristics of the designer drug and synthetic cannabinoid receptor agonist AM-2201 regarding its chemistry and metabolism. J Mass Spectrom. 2013 Jul;48(7):885-94. doi: 10.1002/jms.3229. PubMed PMID: 23832945.
6: Uchiyama N, Kawamura M, Kikura-Hanajiri R, Goda Y. URB-754: a new class of designer drug and 12 synthetic cannabinoids detected in illegal products. Forensic Sci Int. 2013 Apr 10;227(1-3):21-32. doi: 10.1016/j.forsciint.2012.08.047. Epub 2012 Oct 9. PubMed PMID: 23063179.

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